molecular formula C10H8F4O B13534921 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one

1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B13534921
M. Wt: 220.16 g/mol
InChI Key: NYIBHGSXAXXOQZ-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of 2-fluoro-4-(trifluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Comparison: 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C10H8F4O

Molecular Weight

220.16 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O/c1-6(15)4-7-2-3-8(5-9(7)11)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

NYIBHGSXAXXOQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

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